molecular formula C14H17BrF3NO2 B8171368 tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No.: B8171368
M. Wt: 368.19 g/mol
InChI Key: UALACZKRRZSIEI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid in coupling reactions.

    Solvents: Organic solvents like toluene, DMF, or ethanol are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • tert-Butyl (1-(2-chloro-4-(trifluoromethyl)phenyl)ethyl)carbamate
  • tert-Butyl (1-(2-bromo-4-methylphenyl)ethyl)carbamate

Uniqueness

tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and drug design.

Properties

IUPAC Name

tert-butyl N-[1-[2-bromo-4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO2/c1-8(19-12(20)21-13(2,3)4)10-6-5-9(7-11(10)15)14(16,17)18/h5-8H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALACZKRRZSIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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